N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine
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Overview
Description
N-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(2-PYRIDYL)AMINE is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dichloroaniline with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to produce the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(2-PYRIDYL)AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
N-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(2-PYRIDYL)AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(2-PYRIDYL)AMINE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer drug.
Dasatinib: Another thiazole-containing anticancer drug.
Patellamide A: A natural product with a thiazole ring, known for its biological activity.
Uniqueness
N-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(2-PYRIDYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H9Cl2N3S |
---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H9Cl2N3S/c15-10-5-4-9(7-11(10)16)12-8-20-14(18-12)19-13-3-1-2-6-17-13/h1-8H,(H,17,18,19) |
InChI Key |
OFYJHLMPPOZJEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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